molecular formula C10H13FOS B7994673 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol

4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol

Cat. No.: B7994673
M. Wt: 200.27 g/mol
InChI Key: YGLMYJTXAQRZPB-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols It is characterized by the presence of a fluorine atom at the fourth position, an iso-propyloxy group at the second position, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorothiophenol and iso-propyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The iso-propyl alcohol reacts with 4-fluorothiophenol, leading to the formation of this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to ensure efficient mixing and reaction kinetics.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Reduced thiophenol derivatives.

    Substitution Products: Substituted thiophenol derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Similar structure but lacks the iso-propyloxy group.

    2-[(iso-propyloxy)methyl]thiophenol: Similar structure but lacks the fluorine atom.

    4-Chloro-2-[(iso-propyloxy)methyl]thiophenol: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is unique due to the presence of both the fluorine atom and the iso-propyloxy group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-fluoro-2-(propan-2-yloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMYJTXAQRZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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